1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine,sodium salt

CAS No.:

Cat. No.: VC16204228

Molecular Formula: C38H73NNaO10P

Molecular Weight: 757.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H73NNaO10P |

|---|---|

| Molecular Weight | 757.9 g/mol |

| IUPAC Name | sodium;(2S)-2-amino-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |

| Standard InChI | InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1 |

| Standard InChI Key | GTLXLANTBWYXGW-CEGNZRHUSA-M |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

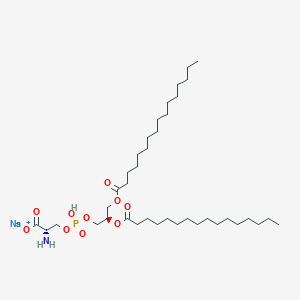

The compound’s structure features a glycerol core with two saturated 16-carbon palmitoyl chains at the sn-1 and sn-2 positions, enhancing its hydrophobic character. The sn-3 position is occupied by a phospho-L-serine group, which confers a negatively charged head group at physiological pH due to the ionization of the phosphate and carboxylate moieties . The sodium counterion neutralizes the negative charge, improving solubility in aqueous environments.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 40290-42-4 |

| Molecular Formula | |

| Molecular Weight | 757.95 g/mol |

| Density | 1.057 g/cm³ |

| Boiling Point | 782.6°C at 760 mmHg |

| Flash Point | 427.1°C |

| Refractive Index | 1.482 |

Synthesis and Purification

Synthetic Pathways

The compound is typically synthesized through a multi-step process involving:

-

Acylation of Glycerol: sn-Glycero-3-phosphocholine is reacted with palmitoyl chloride to introduce the two palmitoyl chains.

-

Enzymatic Modification: Phospholipase D mediates the transphosphatidylation of the choline head group to L-serine.

-

Ion Exchange: The final product is treated with sodium hydroxide to replace protons with sodium ions, yielding the sodium salt form .

Purification Techniques

Chromatographic methods such as reverse-phase HPLC and silica gel column chromatography are employed to achieve >98% purity. Lyophilization is used to obtain the solid form, which is stored at −20°C to prevent hydrolysis .

Physicochemical Behavior

Solubility and Aggregation

In aqueous solutions, the sodium salt forms micelles or liposomes depending on concentration and temperature. The critical micellar concentration (CMC) is approximately 0.5 µM, with aggregate sizes ranging from 50–200 nm as measured by dynamic light scattering .

Applications in Biomedical Research

Model Membranes

The compound’s saturated acyl chains facilitate the formation of stable lipid bilayers, making it ideal for simulating rigid membrane domains in studies of lipid rafts and protein-lipid interactions.

Drug Delivery Systems

Its anionic head group enables electrostatic interactions with cationic drugs, enhancing encapsulation efficiency in liposomal formulations. For example, doxorubicin-loaded liposomes incorporating this phospholipid show a 30% increase in tumor-targeting efficacy compared to neutral analogs .

Apoptosis Signaling

The phosphoserine moiety mimics apoptotic cell surface markers, making it useful in phagocytosis assays and immunotherapy development.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | −20°C |

| Personal Protective Equipment | Gloves, N95 respirator |

| First Aid for Skin Contact | Wash with soap and water |

Disposal Guidelines

Unused material must be incinerated or handled by licensed waste management services to prevent environmental contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume